N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an oxadiazole and a ring assembly.
Scientific Research Applications
Antibacterial Activity
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide and its derivatives have been explored for their antibacterial properties. Research has shown that certain synthesized compounds within this class exhibit good antibacterial activity, especially against bacterial strains like Rhizobium radiobacter (Tumosienė et al., 2012).
Psychotropic, Anti-inflammatory, and Cytotoxic Activity
These compounds have also been studied for their potential in psychotropic, anti-inflammatory, and cytotoxic applications. They have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some also demonstrate antimicrobial action (Zablotskaya et al., 2013).
Potential in SARS-CoV-2 Treatment
A study revealed that a compound structurally similar to this compound, which was prepared by a reaction between tryptamine and flurbiprofen, has a fragment similar to Brequinar. Brequinar is a compound used in SARS-CoV-2 treatment trials (Manolov et al., 2020).
Thermo-physical Characterization
These compounds have undergone systematic thermo-physical characterization, providing valuable data for their physical properties in various solvents. This information is crucial for understanding the compounds' behavior in different environments (Godhani et al., 2013).
Antimicrobial and Antioxidant Studies
Novel derivatives of this compound have been synthesized and evaluated for their biological activities, showing potent antimicrobial activity against various bacteria and fungi, and some derivatives also demonstrated promising antioxidant activity (Verma, 2018).
Antihistaminic Activity
The compound and its derivatives have been synthesized with variations in the molecular structure to explore their antihistaminic activity. These studies contribute to the understanding of how structural modifications impact the efficacy of these compounds in medical applications (Rao & Reddy, 1994).
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C23H26N4O2/c1-17-6-8-19(9-7-17)23-25-22(29-26-23)11-10-21(28)24-13-15-27-14-12-18-4-2-3-5-20(18)16-27/h2-9H,10-16H2,1H3,(H,24,28) |
InChI Key |
ZWRRCMRKCLGPSK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCCN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCCN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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